![molecular formula C18H23N3O4 B11781139 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B11781139.png)
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid is a complex organic compound that features a benzimidazole core linked to a piperidine ring The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reaction of piperidine with tert-butyl chloroformate to introduce the Boc protecting group.
Benzimidazole Formation: The benzimidazole core is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the Boc-protected piperidine with the benzimidazole core under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The benzimidazole core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Coupling: EDCI and DMAP in anhydrous conditions.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields various substituted benzimidazole derivatives.
Coupling: Yields amides or esters depending on the reactants used.
科学的研究の応用
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s structural features make it suitable for incorporation into polymers or other materials with specific electronic or mechanical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving benzimidazole derivatives.
作用機序
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed to reveal the active amine, which can interact with biological molecules through hydrogen bonding, ionic interactions, or covalent bonding.
類似化合物との比較
Similar Compounds
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: Another Boc-protected piperidine derivative with similar synthetic applications.
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: A compound with a similar piperidine structure but different core, used in PROTAC development.
((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: Used as a rigid linker in targeted protein degradation.
Uniqueness
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1H-benzo[d]imidazole-2-carboxylic acid is unique due to its combination of a benzimidazole core and a Boc-protected piperidine ring
特性
分子式 |
C18H23N3O4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-8-6-11(7-9-21)12-4-5-13-14(10-12)20-15(19-13)16(22)23/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)(H,22,23) |
InChIキー |
DLSUPIZPTZMMER-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N=C(N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


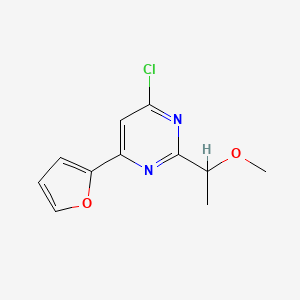
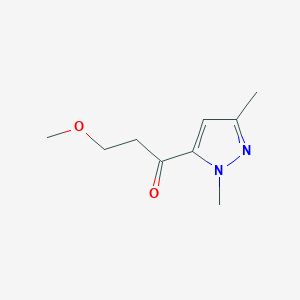
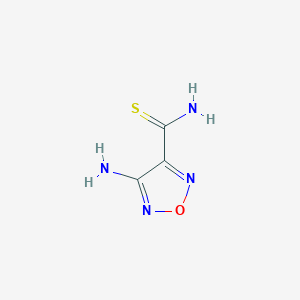


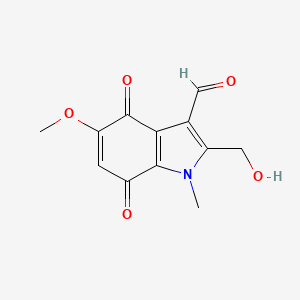
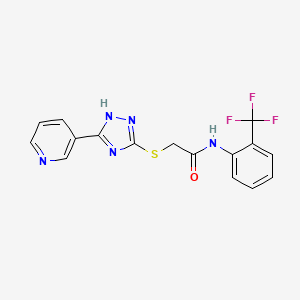


![Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)

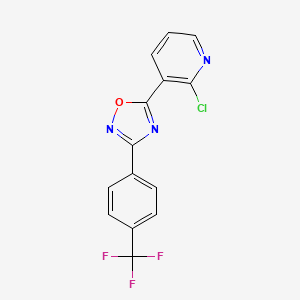

![1-(5-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B11781136.png)
